tert-Butyl (2-(aminomethyl)oxazol-5-yl)carbamate
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Overview
Description
Tert-butyl N-[2-(aminomethyl)-1,3-oxazol-5-yl]carbamate is a compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an aminomethyl group, and an oxazole ring. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(aminomethyl)-1,3-oxazol-5-yl]carbamate typically involves the protection of amines using the tert-butyloxycarbonyl (Boc) group. The precursor, di-tert-butyl dicarbonate, is a great electrophile for nucleophilic addition of the amine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate. The elimination step expels a carbonate ion, which can deprotonate the amine or undergo spontaneous decarboxylation .
Industrial Production Methods
Industrial production methods for this compound often involve the use of di-tert-butyl dicarbonate in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction is typically carried out at room temperature, and the product is purified through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(aminomethyl)-1,3-oxazol-5-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas over palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid for deprotection, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Tert-butyl N-[2-(aminomethyl)-1,3-oxazol-5-yl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(aminomethyl)-1,3-oxazol-5-yl]carbamate involves the activation of the tert-butyloxycarbonyl group through protonation. This leads to the formation of a resonance-stabilized intermediate, which facilitates the cleavage of the tert-butyl group. The resulting carbocation can undergo elimination or nucleophilic attack, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(2-aminoethyl)carbamate: Similar in structure but lacks the oxazole ring.
tert-Butyl N-(2-bromoethyl)carbamate: Contains a bromoethyl group instead of an aminomethyl group.
tert-Butyl N-(2-oxiranylmethyl)carbamate: Contains an oxiranylmethyl group instead of an aminomethyl group.
Uniqueness
Tert-butyl N-[2-(aminomethyl)-1,3-oxazol-5-yl]carbamate is unique due to the presence of the oxazole ring, which imparts specific chemical properties and reactivity. This makes it a valuable compound in organic synthesis and scientific research .
Properties
Molecular Formula |
C9H15N3O3 |
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Molecular Weight |
213.23 g/mol |
IUPAC Name |
tert-butyl N-[2-(aminomethyl)-1,3-oxazol-5-yl]carbamate |
InChI |
InChI=1S/C9H15N3O3/c1-9(2,3)15-8(13)12-7-5-11-6(4-10)14-7/h5H,4,10H2,1-3H3,(H,12,13) |
InChI Key |
GAARHHZBUYEZQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(O1)CN |
Origin of Product |
United States |
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